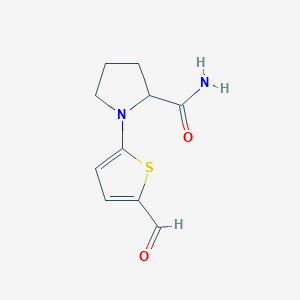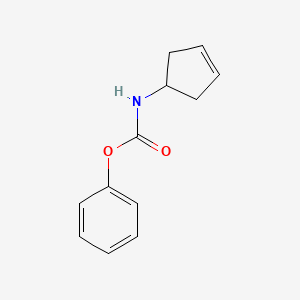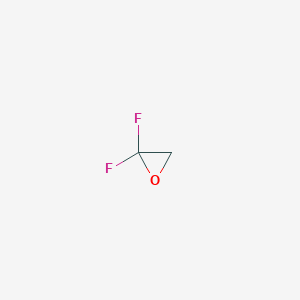
H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH is a synthetic peptide. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide is characterized by its unique sequence and the presence of specific functional groups, such as the Dnp (dinitrophenyl) group, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this peptide would follow similar principles but on a larger scale. Automation and optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, are crucial for efficient production. High-performance liquid chromatography (HPLC) is often used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the amino acid side chains.
Reduction: Reduction reactions can target the dinitrophenyl groups.
Substitution: Nucleophilic substitution reactions can occur at reactive sites within the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfonic acids, while reduction could remove the dinitrophenyl groups, altering the peptide’s properties.
Scientific Research Applications
H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH: has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its interactions with enzymes and receptors, providing insights into protein-peptide interactions.
Medicine: Potential therapeutic applications due to its unique sequence and functional groups, which may influence biological activity.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH depends on its interaction with specific molecular targets. The dinitrophenyl groups can interact with proteins, altering their function. The peptide sequence itself can bind to enzymes or receptors, modulating their activity. These interactions can influence various biological pathways, making the peptide a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys-OH: Similar sequence but lacks the dinitrophenyl groups.
H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)-OH: Contains only one dinitrophenyl group.
H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-NH2: Similar structure but with an amide group at the C-terminus.
Uniqueness
The presence of two dinitrophenyl groups in H-2Abz-Gly-DL-xiIle-DL-Val-DL-Arg-DL-Ala-DL-Lys(Dnp)(Dnp)-OH makes it unique compared to other peptides. These groups can significantly influence the peptide’s chemical reactivity and biological interactions, providing distinct properties that can be exploited in various applications.
Properties
Molecular Formula |
C41H61N13O12 |
|---|---|
Molecular Weight |
928.0 g/mol |
IUPAC Name |
2-[2-[[2-[[2-[[2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C41H61N13O12/c1-6-23(4)34(51-32(55)21-47-36(57)26-12-7-8-13-27(26)42)39(60)52-33(22(2)3)38(59)49-29(15-11-19-46-41(43)44)37(58)48-24(5)35(56)50-30(40(61)62)14-9-10-18-45-28-17-16-25(53(63)64)20-31(28)54(65)66/h7-8,12-13,16-17,20,22-24,29-30,33-34,45H,6,9-11,14-15,18-19,21,42H2,1-5H3,(H,47,57)(H,48,58)(H,49,59)(H,50,56)(H,51,55)(H,52,60)(H,61,62)(H4,43,44,46) |
InChI Key |
SVDPRCWUGMJJJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12103272.png)
![2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid](/img/structure/B12103279.png)
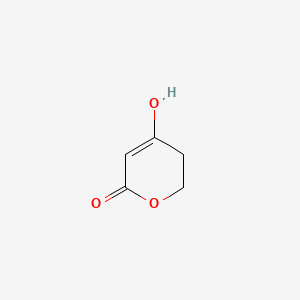
![2-Propenoic acid, 2-methyl-, 2-[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-6-YL)oxy]ethyl ester](/img/structure/B12103285.png)
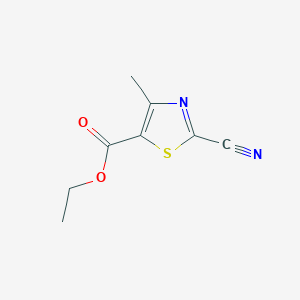
![5,5'-bis(3,5-diphenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B12103292.png)
![(6-Acetyloxy-3-hydroxy-4,10,11,11-tetramethyl-9-tricyclo[5.3.1.01,5]undec-4-enyl) acetate](/img/structure/B12103296.png)
![Benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate](/img/structure/B12103300.png)
![5-carbamimidamido-2-({1-[2-(methylamino)acetyl]pyrrolidin-2-yl}formamido)-N-(4-nitrophenyl)pentanamide](/img/structure/B12103304.png)
